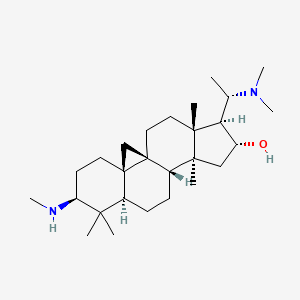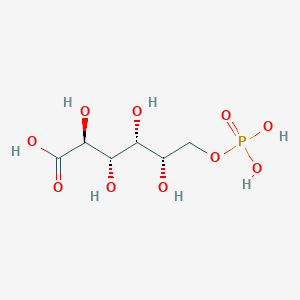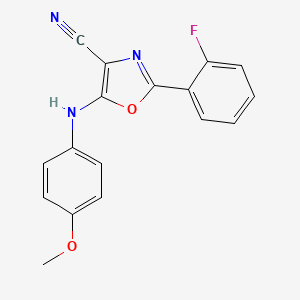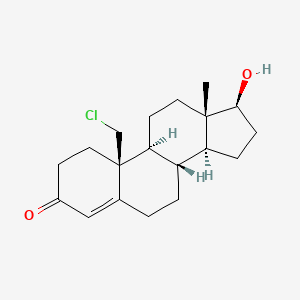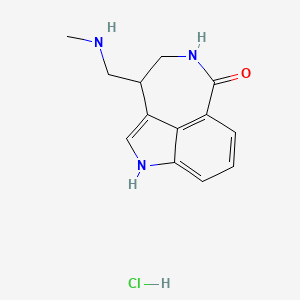![molecular formula C26H24N4O2 B1212692 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione CAS No. 131848-97-0](/img/structure/B1212692.png)
3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a category of complex heterocyclic compounds that exhibit a wide range of biological activities. The interest in such compounds lies in their unique chemical structure, which allows for a diverse range of chemical reactions and properties.
Synthesis Analysis
The synthesis of tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole showcases efficient conditions developed for the creation of these compounds, highlighting the importance of catalysis in achieving high yields. This method is particularly efficient for sterically hindered aldehydes, producing compounds with intriguing optical properties due to strategic placement of substituents (Krzeszewski et al., 2014).
Molecular Structure Analysis
The structural elucidation of these compounds often involves X-ray crystallography, as demonstrated in the analysis of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and its derivatives. These studies reveal the conformational preferences and the impact of substituents on the overall molecular geometry (Shi et al., 2007).
Chemical Reactions and Properties
Reactive intermediates play a crucial role in the synthesis of complex heterocyclic compounds. For example, the condensation of 3-amino-4-(3-indolyl)pyrrolin-2,5-diones with various aldehydes and ketones under Pictet-Spengler conditions leads to the formation of pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones, showcasing the versatility of these reactions in constructing complex molecular architectures (Mahboobi et al., 2000).
Physical Properties Analysis
The polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, for instance, highlight the relationship between molecular structure and physical properties like solubility and fluorescence. The structural design of these compounds directly influences their photophysical properties, leading to materials with high quantum yields of fluorescence and significant two-photon absorption cross-section values (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds are often explored through their reactivity towards various substrates. For example, the acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids demonstrates the manipulation of functional groups to achieve desired chemical properties, such as increased reactivity or specificity (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Transformation of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, such as pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[1,2-a]indoles, utilizing complex reactions that may involve components structurally related to the compound of interest. These studies aim to explore new synthetic routes and transformations that could be applied in the synthesis of pharmacologically active molecules or novel materials (Garaeva et al., 2003), (Helissey et al., 1987).
Chemoselective Asymmetric Synthesis
The chemoselective asymmetric synthesis of heterocyclic derivatives shows the potential for creating biologically active compounds with specific enantiomeric configurations. Studies in this area have led to the development of new methodologies for synthesizing enantiopure compounds, highlighting the importance of stereochemistry in the biological activity of heterocyclic compounds (Pellegrino et al., 2009).
Photophysical and Electrochemical Properties
Investigations into the photophysical and electrochemical properties of heterocyclic compounds, including indolequinone derivatives, serve as model studies for understanding the behavior of similar molecules. These studies are crucial for the development of new materials with specific optical or electronic properties, potentially useful in various technological applications, such as organic electronics and photovoltaics (Itoh et al., 1997).
Cytotoxicity and Antiviral Activity
Research into the cytotoxicity and antiviral activity of derivatives structurally related to the compound of interest aims to discover new therapeutic agents. These studies often involve the synthesis of novel compounds and the evaluation of their biological activities against various cancer cell lines and viruses, contributing to the development of new drugs (Ivashchenko et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is classified as a tgf-beta/smad class compound , suggesting that it may interact with the TGF-beta/Smad signaling pathway.
Biochemical Pathways
The compound likely affects the TGF-beta/Smad signaling pathway, given its classification . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. Any alteration in this pathway could lead to significant downstream effects on these processes.
Pharmacokinetics
Some physicochemical properties are provided, such as molecular weight (46096), number of heavy atoms (33), number of aromatic heavy atoms (18), and fraction Csp3 (023) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Propiedades
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKPWJFHBFCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927365 |
Source


|
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131848-97-0 |
Source


|
| Record name | Ro 31-8425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


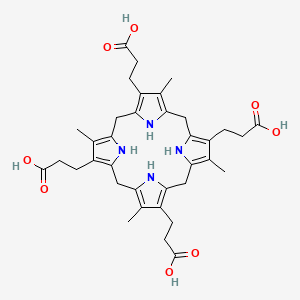


![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
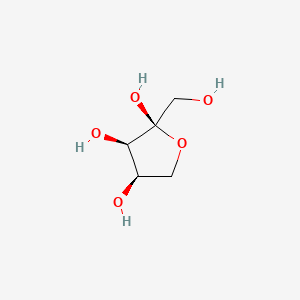
![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

